N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It appears as a light orange to yellow to green powder or crystal . It is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.70 . It is a solid at 20 degrees Celsius . The melting point is 201 degrees Celsius .Scientific Research Applications
Anticoagulant Research
This compound has been studied for its potential as a factor Xa inhibitor , which is crucial in the development of anticoagulant drugs. Factor Xa plays a key role in the blood coagulation cascade, and inhibiting it can prevent the formation of blood clots. Research has shown that derivatives of this compound exhibit potent anti-factor Xa activity, making it a promising candidate for oral anticoagulant therapies .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its binding properties . The unique structure of the compound allows it to bind effectively to specific sites on target proteins, which is essential for drug design. Studies have demonstrated its ability to bind to the S4 subsite of factor Xa, providing insights into designing more effective and selective inhibitors .
Structural Biology
The compound’s structure has been analyzed using X-ray crystallography to understand its binding modes and conformational stability. These studies help in elucidating the molecular interactions and stability of the compound, which are critical for optimizing its pharmacological properties .
Computational Chemistry
In computational chemistry, this compound is used for ab initio energy calculations and Mulliken population analysis . These computational studies help predict the most stable conformers and understand the electronic properties of the compound, which are important for rational drug design .
Pharmacokinetics
Research on this compound includes studying its bioavailability and metabolic stability . Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body is crucial for developing effective and safe pharmaceuticals. Studies have shown moderate bioavailability in animal models, which is a positive indicator for further development .
Synthetic Chemistry
The synthesis of this compound and its derivatives is a significant area of research in synthetic chemistry. Developing efficient and scalable synthetic routes is essential for producing sufficient quantities for research and potential therapeutic use. The compound’s synthesis involves complex chemical reactions that are studied to optimize yield and purity .
These applications highlight the compound’s versatility and importance in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding element. Europe PMC.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S.ClH/c1-15-5-3-7-9(6-15)18-11(13-7)14-10(16)8-2-4-12-17-8;/h2,4H,3,5-6H2,1H3,(H,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXGNXHRUUHTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride |
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